2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both phthalazine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the phthalazine derivative, which is then coupled with an indole derivative through a series of reactions involving protection and deprotection steps, as well as various coupling reactions.
Preparation of 4-hydroxyphthalazine: This can be synthesized from phthalic anhydride through a series of nitration, reduction, and cyclization reactions.
Preparation of 4-methoxyindole: This involves the methoxylation of indole, which can be achieved through electrophilic substitution reactions.
Coupling Reaction: The final step involves coupling the 4-hydroxyphthalazine with the 4-methoxyindole derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) on the phthalazine ring can be reduced to an amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the methoxy group, allowing for nucleophilic attack.
Major Products
Oxidation: Formation of phthalazinone or phthalic acid derivatives.
Reduction: Formation of amino-phthalazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with a phenyl group instead of an indole.
2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxybenzyl)ethyl]acetamide: Similar structure but with a benzyl group instead of an indole.
Uniqueness
The presence of both phthalazine and indole moieties in 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide makes it unique compared to other compounds. This dual functionality may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-25(18)12-10-22-20(26)13-17-14-5-2-3-6-15(14)21(27)24-23-17/h2-9,11H,10,12-13H2,1H3,(H,22,26)(H,24,27) |
InChI Key |
YNCXATKOGFXFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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